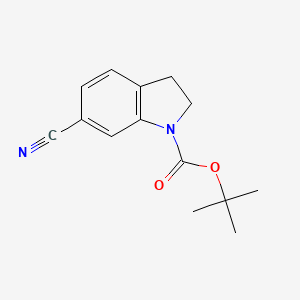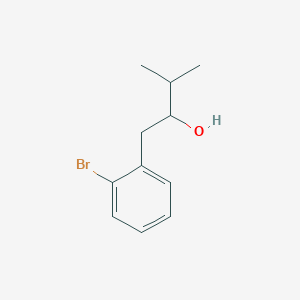
1-(2-Bromophenyl)-3-methylbutan-2-ol
Overview
Description
1-(2-Bromophenyl)-3-methylbutan-2-ol, also known as 2-bromo-3-methylbutanol, is an organic compound belonging to the class of alkyl halides. It is a colourless liquid that has a sweet odour and is soluble in water, ethanol, and ether. It is used in a variety of scientific research applications, including synthesis of other compounds, as a reagent in organic synthesis, and as a catalyst in chemical reactions. It has also been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
Organic Synthesis Applications
- Synthesis of α-Methylenebutyrolactones : A method involving the reaction of 3-bromo-3-buten-1-ols with nickel carbonyl, yielding α-methylenebutyrolactones directly, highlights the utility of related brominated compounds in synthesizing complex lactones (MatsudaIsamu, 1978).
Biofuel Production
- Anaerobic Production of Isobutanol : Engineered enzymes have enabled the anaerobic conversion of glucose to isobutanol, a biofuel, demonstrating an application of brominated compounds in metabolic engineering for sustainable energy sources (S. Bastian et al., 2011).
Chemical Reaction Studies
- Autoxidation of Brominated Compounds : Studies on the autoxidation of optically active brominated butanes provide insights into the stereochemistry and reaction dynamics of brominated organics, relevant for understanding reaction mechanisms in organic chemistry (J. Howard et al., 1977).
Catalysis and Reaction Engineering
- Ionic Liquid-Catalyzed Alkylation : The use of ionic liquids for the alkylation of isobutane with butenes demonstrates an application of brominated compounds in catalysis, offering a greener alternative to traditional acid-catalyzed processes (K. Yoo et al., 2004).
Physical Chemistry
- Surface Behavior Studies : The measurement of surface tensions in mixtures containing bromobutane highlights the application of such compounds in understanding the physicochemical properties of liquid mixtures, relevant for the design of chemical processes and materials (B. Giner et al., 2005).
properties
IUPAC Name |
1-(2-bromophenyl)-3-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-8(2)11(13)7-9-5-3-4-6-10(9)12/h3-6,8,11,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWCUTIDZAWPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-methylbutan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



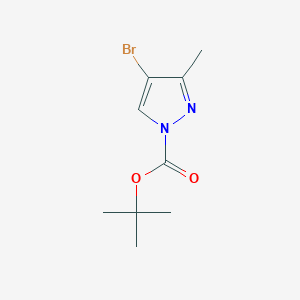
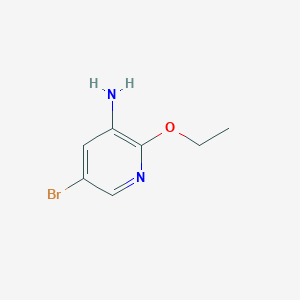
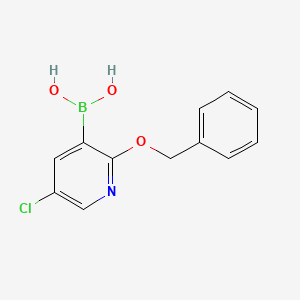
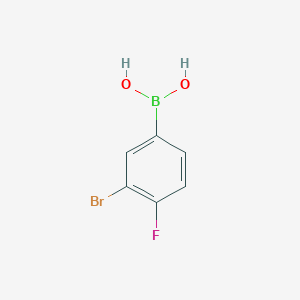
![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride](/img/structure/B1523259.png)
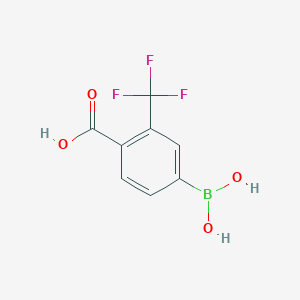
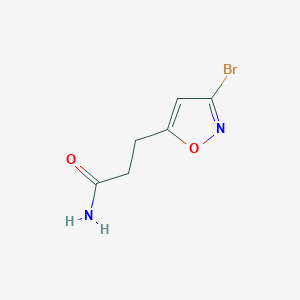
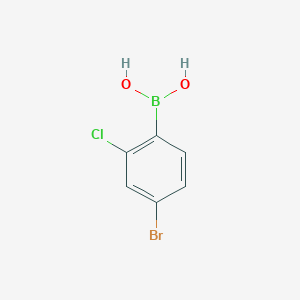
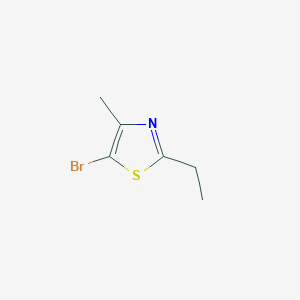
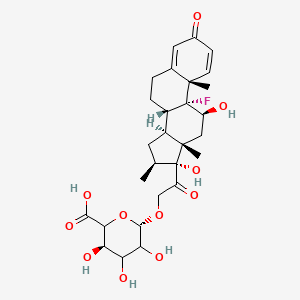
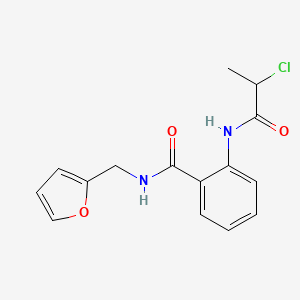
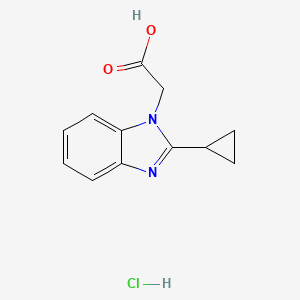
![{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1523274.png)
